PERFLUORO(4-METHYLPENT-2-ENOIC ACID)

概要

説明

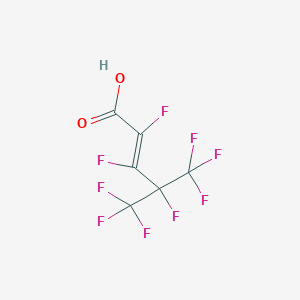

4-(Trifluoromethyl)hexafluoropent-2-enoic acid is a fluorinated organic compound with the molecular formula C6HF9O2. It is characterized by the presence of both trifluoromethyl and hexafluoro groups, making it a highly fluorinated molecule. This compound is known for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)hexafluoropent-2-enoic acid typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method involves the reaction of a suitable precursor with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions: 4-(Trifluoromethyl)hexafluoropent-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated compounds.

科学的研究の応用

Material Science Applications

Fluoropolymer Production

- PF4MP2EA serves as a monomer in the synthesis of fluoropolymers, which are known for their non-stick properties and chemical resistance. These polymers are widely used in coatings for cookware, electrical insulation, and various industrial applications.

Surface Coatings

- The compound is utilized in creating water- and oil-repellent coatings for textiles and paper products. Its unique structure allows it to form a protective layer that enhances durability and cleanliness by repelling stains and moisture .

| Application | Description |

|---|---|

| Fluoropolymer Synthesis | Used as a monomer for durable fluorinated polymers. |

| Surface Coatings | Provides water- and oil-repellent properties to textiles and papers. |

Environmental Science Applications

Pollution Control

- PF4MP2EA is being studied for its potential in environmental remediation processes. Its ability to form stable complexes with pollutants can facilitate the removal of hazardous substances from contaminated sites .

PFAS Research

- As part of the broader category of per- and polyfluoroalkyl substances (PFAS), PF4MP2EA is significant in research focused on understanding the environmental impact and degradation pathways of fluorinated compounds. This research is critical given the regulatory scrutiny surrounding PFAS due to their persistence in the environment .

Pharmaceutical Applications

Drug Synthesis

- The compound has potential applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its unique chemical structure can be leveraged to introduce fluorinated groups into active pharmaceutical ingredients (APIs), enhancing their bioactivity and metabolic stability .

Case Studies

Case Study 1: Fluoropolymer Development

A recent study demonstrated the successful incorporation of PF4MP2EA into a fluoropolymer matrix, resulting in enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens new avenues for high-performance materials in aerospace and automotive industries.

Case Study 2: Environmental Remediation

Research conducted on the use of PF4MP2EA in soil remediation showed promising results in reducing contaminant levels by over 90% within a short duration using sonochemical treatment methods. This highlights its potential role in addressing PFAS contamination issues .

作用機序

The mechanism of action of 4-(Trifluoromethyl)hexafluoropent-2-enoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Perfluoro(4-methylpent-2-enoic acid): Similar in structure but with different fluorination patterns.

Hexafluoroisopropylidene bisphenol: Another highly fluorinated compound with distinct properties.

Uniqueness: 4-(Trifluoromethyl)hexafluoropent-2-enoic acid is unique due to the combination of trifluoromethyl and hexafluoro groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to harsh conditions.

生物活性

Perfluoro(4-methylpent-2-enoic acid), commonly referred to as PFMeUPA, is a perfluorinated compound (PFAS) that has garnered attention due to its environmental persistence and potential biological activity. This article explores the biological activity of PFMeUPA, focusing on its microbial degradation pathways, mechanisms, and implications for bioremediation.

Overview of PFMeUPA

PFMeUPA is characterized by its unique structure, featuring a perfluorinated carbon chain with a double bond. This structure contributes to its stability and resistance to conventional degradation methods. The compound's formula is , indicating it contains multiple fluorinated carbon atoms, which typically confer high resistance to biodegradation.

Microbial Degradation Pathways

Recent studies have highlighted the potential for microbial communities to degrade PFMeUPA through reductive defluorination processes. Notably, specific anaerobic bacteria have shown capability in transforming this compound into less harmful substances:

- Anaerobic Microbial Communities : Research has demonstrated that certain anaerobic microbial communities can completely degrade PFMeUPA within extended incubation periods. For instance, one study reported complete degradation over 130 days using a consortium of microbes that included Acetobacterium bakii, which achieved significant biotransformation in just three weeks when grown on fructose .

- Key Microbial Players : The involvement of diverse microorganisms such as methanogens and homoacetogens has been noted in the degradation process. These microbes utilize various substrates (e.g., lactate, fructose) to facilitate the breakdown of PFAS compounds .

The degradation of PFMeUPA involves several biochemical mechanisms:

- Reductive Defluorination : This process is catalyzed by enzymes that facilitate the removal of fluorine atoms from the carbon chain. Studies indicate that an electron bifurcating flavin-iron–sulfur enzyme system plays a crucial role in this reaction . The precise fit of PFMeUPA in the active site of these enzymes suggests a highly specialized interaction that enhances degradation efficiency.

- Fluoride Management : A significant challenge in the biodegradation of PFAS is managing fluoride toxicity resulting from defluorination. Successful microbial strains often possess systems that export fluoride ions, mitigating their toxic effects on cell viability .

Case Study 1: Degradation by Acetobacterium bakii

In a controlled laboratory setting, Acetobacterium bakii was tested for its ability to degrade PFMeUPA. The results showed:

- Complete transformation of approximately 90 µM PFMeUPA within three weeks.

- The release of fluoride ions at a nearly stoichiometric ratio to the amount of PFMeUPA degraded.

- Identification of transformation products via mass spectrometry and NMR spectroscopy confirmed the specificity and efficiency of the microbial action .

Case Study 2: Community Dynamics

Another study investigated an anaerobic community enriched on lactate, revealing:

- A gradual decline in PFMeUPA concentration over 130 days.

- The community's ability to adapt and utilize different carbon sources while effectively degrading PFAS compounds.

- Insights into the metabolic pathways involved, suggesting potential avenues for enhancing bioremediation strategies through community engineering .

Implications for Bioremediation

The findings regarding PFMeUPA's biodegradability underscore its potential for bioremediation applications. Key implications include:

- Microbial Remediation Strategies : Utilizing specific microbial strains capable of degrading PFAS can be an effective strategy for remediating contaminated sites.

- Engineered Microbial Communities : Developing tailored microbial consortia that optimize degradation pathways could enhance efficiency and reduce remediation timeframes.

- Environmental Monitoring : Continuous monitoring and assessment of microbial activity in contaminated environments will be essential to evaluate remediation success and adapt strategies accordingly.

特性

IUPAC Name |

(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9O2/c7-1(3(16)17)2(8)4(9,5(10,11)12)6(13,14)15/h(H,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDHAMRDYDLSPH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(=O)O)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397558 | |

| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103229-89-6 | |

| Record name | 3-(Perfluoroisopropyl)-(2E)-difluoropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(4-methylpent-2-enoic acid) (trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms break down PFMeUPA, despite its strong carbon-fluorine bonds?

A: Yes, recent research has demonstrated that microbial communities capable of organohalide-respiration can cleave the carbon-fluorine (C-F) bonds in PFMeUPA. This groundbreaking discovery shows that reductive defluorination can occur in this perfluorinated compound, challenging the previous belief that such biodegradation was impossible. []

Q2: How does the structure of PFMeUPA influence its susceptibility to microbial defluorination?

A: The presence of a double bond (C=C) in the PFMeUPA structure appears to play a crucial role in its susceptibility to microbial reductive defluorination. Research suggests that this unsaturated bond facilitates the cleavage of C-F bonds, potentially by weakening them and making them more accessible to microbial attack. [, ]

Q3: What are the potential environmental implications of microbial PFMeUPA degradation?

A: The discovery of microbial PFMeUPA degradation through reductive defluorination offers a promising avenue for developing bioremediation strategies for PFAS-contaminated environments. This finding expands our understanding of PFAS environmental fate and suggests that naturally occurring microbial processes could contribute to the attenuation of these persistent pollutants. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。